5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hcl
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Overview
Description
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the condensation of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced through various methods, such as the reaction with chloroacetic acid. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of 5-(3-Formylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
- 5-(4-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
- 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to the specific positioning of the hydroxy group on the phenyl ring and the carboxylic acid group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.ClH/c13-7-3-1-2-6(4-7)8-5-9(10(14)15)12-11-8;/h1-5,13H,(H,11,12)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLICZGTVDTAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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